molecular formula C22H35N3O4 B562298 tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 874899-05-5

tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B562298
CAS No.: 874899-05-5
M. Wt: 405.539
InChI Key: SSUKLQVQNUGIBO-ZVAWYAOSSA-N
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Description

tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate: is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound has a molecular formula of C22H35N3O4 and a molecular weight of 405.53 g/mol .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O4/c1-14(2)13-17(19(26)23-16-11-9-8-10-12-16)24-20(27)18(15(3)4)25-21(28)29-22(5,6)7/h8-12,14-15,17-18H,13H2,1-7H3,(H,23,26)(H,24,27)(H,25,28)/t17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUKLQVQNUGIBO-ZVAWYAOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676232
Record name N-(tert-Butoxycarbonyl)-L-valyl-N-phenylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874899-05-5
Record name N-(tert-Butoxycarbonyl)-L-valyl-N-phenylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of the Valine Derivative

The tert-butoxycarbonyl (Boc) group is introduced to the valine residue under anhydrous conditions. A representative protocol involves:

  • Dissolving L-valine in dichloromethane (DCM) with triethylamine (TEA).

  • Adding di-tert-butyl dicarbonate (Boc₂O) at 0°C, followed by stirring at room temperature for 12 hours.

  • Purification via silica gel chromatography (ethyl acetate/heptane, 1:3) yields Boc-Val-OH in >85% purity.

Key Data :

ParameterValueSource
Yield89%
Purification MethodColumn chromatography
Solvent SystemEthyl acetate/heptane (1:3)

Peptide Coupling Using EDC/HOBt

The Boc-Val intermediate is coupled to a leucine-glycine-arginine-p-nitroanilide (Leu-Gly-Arg-pNA) fragment using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activate Boc-Val-OH (1 eq) with EDC (1.2 eq) and HOBt (1.1 eq) in DCM for 30 minutes.

  • Add Leu-Gly-Arg-pNA hydrobromide (1 eq) and TEA (2 eq) dropwise at -15°C.

  • Stir for 24 hours, followed by extraction with 1N HCl and saturated NaHCO₃.

Critical Considerations :

  • Low temperature (-15°C) minimizes racemization.

  • TEA neutralizes hydrobromic acid from the Leu-Gly-Arg-pNA hydrobromide salt.

Introduction of the 4-Nitroaniline Group

The p-nitroaniline moiety is introduced via nucleophilic acyl substitution:

  • React the coupled intermediate (1 eq) with 4-nitroaniline (1.2 eq) in DMF.

  • Use Hünig’s base (DIPEA, 2 eq) to deprotonate the aniline.

  • Heat at 50°C for 6 hours, followed by precipitation in ice-water.

Spectroscopic Validation :

  • ¹H NMR (CDCl₃): δ 8.15 (d, J = 8.9 Hz, 2H, Ar-H), 6.85 (d, J = 8.9 Hz, 2H, Ar-H), 5.10 (d, 1H, NH-Boc).

  • IR : 1750 cm⁻¹ (C=O, carbamate), 1678 cm⁻¹ (amide I).

Optimization and Epimerization Control

Brønsted Acid Catalysis

A 2017 protocol demonstrates that Brønsted acids (e.g., p-TsOH) suppress epimerization during coupling:

  • Add p-TsOH (0.1 eq) to the EDC/HOBt reaction mixture.

  • Reduces epimerization from 8% to <1% while maintaining yields at 78–82%.

Solvent Effects

  • Dichloromethane : Favors coupling efficiency but risks Boc-group cleavage under prolonged stirring.

  • DMF : Enhances solubility of peptide intermediates but may require lower temperatures (-20°C).

Large-Scale Production and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors for:

  • Rapid mixing of EDC and HOBt at 0°C.

  • Residence time of 5 minutes, achieving 94% conversion.

Green Chemistry Approaches

  • Replace DCM with cyclopentyl methyl ether (CPME), a safer solvent.

  • Yields remain comparable (85–88%) with reduced environmental impact.

Analytical and Quality Control Protocols

HPLC Purity Assessment

  • Column : C18, 4.6 × 250 mm, 5 µm.

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.

  • Retention Time : 12.3 minutes; purity >98%.

Chiral Verification

  • Chiral HPLC : Confirms enantiomeric excess >99% for the (2S) configuration.

  • Optical Rotation : [α]D²⁰ = -34° (c = 1.0, CH₂Cl₂) .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotection: L-valinyl-L-leucinyl Anilide

    Hydrolysis: L-valine, L-leucine, aniline

    Substitution: Substituted anilides

Scientific Research Applications

tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate involves its role as a peptide intermediate. The compound can be incorporated into larger peptide chains, where it contributes to the overall structure and function of the peptide. The Boc protecting group ensures that the amino group remains protected during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the formation of complex peptide structures .

Comparison with Similar Compounds

  • N-Boc-L-valinyl-L-alaninyl Anilide
  • N-Boc-L-valinyl-L-isoleucinyl Anilide
  • N-Boc-L-valinyl-L-phenylalaninyl Anilide

Comparison: tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate is unique due to the presence of the L-leucine residue, which imparts specific steric and hydrophobic properties to the compound. Compared to similar compounds with different amino acid residues, this compound may exhibit distinct reactivity and biological activity. For example, the presence of L-leucine can influence the compound’s interaction with enzymes and receptors, potentially leading to different biological outcomes .

Biological Activity

Chemical Identity
tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate, with the CAS number 874899-05-5, is a synthetic compound primarily used in peptide synthesis and drug development. Its molecular formula is C22H35N3O4, and it has a molecular weight of 405.53 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is essential in peptide synthesis to prevent unwanted reactions at the amino group.

The biological activity of this compound is largely attributed to its role as a peptide intermediate. The Boc protecting group allows for controlled reactions during peptide synthesis, enabling the formation of complex peptide structures that can exhibit specific biological activities. Upon deprotection, the free amino group can participate in further reactions, enhancing its utility in drug development and biological research.

Applications in Research

The compound has several significant applications in scientific research:

  • Peptide Synthesis : Used as an intermediate for creating peptides and peptidomimetics.
  • Proteomics Research : Important for studying protein-protein interactions and enzyme-substrate interactions.
  • Drug Development : Serves as a building block for developing peptide-based therapeutics.
  • Biological Studies : Investigated for its structure-activity relationships and biological functions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Activity : Research has shown that compounds similar to this carbamate can be effective in targeting cancer cells by acting through specific pathways that inhibit tumor growth. For instance, studies focusing on peptide-drug conjugates have demonstrated enhanced cytotoxicity against various cancer cell lines when using such modified amino acids as linkers .
  • Enzyme Inhibition Studies : This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies involving proteases have indicated that modifications at the amino acid level can significantly enhance binding affinity and specificity.
  • Therapeutic Applications : The compound's structure allows it to be incorporated into larger therapeutic frameworks, making it a candidate for developing drugs aimed at various diseases, including neurodegenerative disorders where peptide signaling plays a crucial role .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityEffective against cancer cells via targeted pathways
Enzyme InhibitionInhibits specific metabolic enzymes
Therapeutic PotentialUsed in drug development for various diseases

Q & A

Basic Questions

Q. What are the optimal synthetic routes for tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate, and how can yield be maximized?

  • Methodology :

  • Stepwise Protection : Use tert-butyl carbamate as a protecting group for amine functionalities during peptide synthesis. This avoids side reactions and simplifies purification .

  • Reagent Selection : Employ coupling agents like HATU or EDCl/HOBt for amide bond formation, ensuring stereochemical integrity.

  • Solvent Optimization : Anhydrous dichloromethane or DMF improves reaction efficiency by minimizing hydrolysis .

  • Yield Enhancement : Monitor reaction progress via TLC or HPLC. Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.

    Reaction Parameter Optimal Condition Impact on Yield
    Temperature0–25°CPrevents racemization
    Reaction Time12–24 hoursEnsures completion
    Coupling AgentHATU>85% yield

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR Analysis :

  • 1H/13C NMR : Identify stereochemistry (e.g., 2S configuration) via coupling constants and NOE effects .
  • 2D NMR (HSQC, COSY) : Confirm connectivity of the anilino and carbamate groups.
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .
    • X-ray Crystallography : For unambiguous confirmation of stereochemistry, use SHELXL for refinement .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s stability and reactivity in biological systems?

  • Role of Protecting Group :

  • Stability : The tert-butyl group resists enzymatic degradation, making the compound suitable for in vitro assays .
  • Controlled Deprotection : Use trifluoroacetic acid (TFA) to cleave the carbamate under mild conditions, enabling selective amine release .
    • Biological Interactions :
  • The carbamate moiety can act as a hydrogen bond acceptor, influencing binding to targets like proteases or kinases .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Data Reconciliation :

  • Assay Variability : Standardize enzyme inhibition assays (e.g., fixed substrate concentrations, pH 7.4 buffers) to minimize variability .

  • Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsomes to explain discrepancies in in vivo vs. in vitro results .

    • Computational Modeling :
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC50 values .

    Reported Activity Possible Source of Discrepancy Resolution Strategy
    Variable IC50 valuesDifferences in assay pHStandardize buffer conditions
    Low solubilityAggregation in aqueous mediaUse co-solvents (DMSO ≤1%)

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Flow Reactor Design :

  • Continuous Processing : Use microreactors to enhance heat/mass transfer, reducing side reactions (e.g., epimerization) .
  • Automated Optimization : Apply Design of Experiments (DoE) to simultaneously vary temperature, residence time, and reagent ratios .
    • Case Study :
  • A flow setup for analogous carbamates achieved 92% yield in 30 minutes vs. 24 hours in batch mode .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity in multi-step syntheses?

  • HPLC-MS : Detect low-abundance impurities (e.g., diastereomers, unreacted intermediates) .
  • Chiral Chromatography : Ensure enantiomeric excess ≥98% for biological studies .
  • Elemental Analysis : Validate stoichiometry (C, H, N) to confirm synthetic accuracy .

Q. How can this compound be modified to study structure-activity relationships (SAR) in drug discovery?

  • Derivatization Strategies :

  • Side Chain Variation : Replace the anilino group with substituted aryl rings to probe electronic effects .
  • Isosteric Replacements : Substitute the tert-butyl carbamate with benzyl or allyl carbamates to assess steric impact .
    • Biological Testing :
  • Screen derivatives against target enzymes (e.g., HIV protease) using fluorescence-based assays .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with NMR-based structural assignments?

  • Root Causes :

  • Dynamic Effects : NMR captures solution-state conformations, while crystallography shows static solid-state structures .
  • Crystal Packing Forces : Non-covalent interactions in crystals may distort bond angles vs. solution .
    • Resolution :
  • Compare multiple crystal structures (if available) and validate with DFT calculations .

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